molecular formula C9H9ClO3 B2443246 5-Chloro-4-methoxy-2-methylbenzoic acid CAS No. 109803-47-6

5-Chloro-4-methoxy-2-methylbenzoic acid

Cat. No. B2443246
CAS RN: 109803-47-6
M. Wt: 200.62
InChI Key: AHFTWOUIHLEZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-methoxy-2-methylbenzoic acid is 1S/C9H9ClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

5-Chloro-4-methoxy-2-methylbenzoic acid is a powder at room temperature . It has a melting point of 220-222°C .

Scientific Research Applications

Phthalide Formation

A study by Charlesworth and Levene (1963) explored the formation of phthalide derivatives using similar compounds to 5-Chloro-4-methoxy-2-methylbenzoic acid. They found that the condensation of these compounds with formaldehyde and hydrochloric acid yielded various phthalide derivatives depending on the heating period. This research is significant as it demonstrates the potential of 5-Chloro-4-methoxy-2-methylbenzoic acid in synthesizing phthalides, which are essential in pharmaceutical and chemical industries (Charlesworth & Levene, 1963).

Solute Transfer Studies

Hart et al. (2015) conducted studies on the solubility of various compounds, including those structurally similar to 5-Chloro-4-methoxy-2-methylbenzoic acid, in different solvents. Their research provides insights into the solute transfer properties of compounds like 5-Chloro-4-methoxy-2-methylbenzoic acid, which is crucial for understanding its behavior in different solvents and potential applications in chemical processes (Hart et al., 2015).

Antifungal and Antibacterial Activities

Kumar et al. (2013) synthesized a series of oxadiazole derivatives containing a moiety similar to 5-Chloro-4-methoxy-2-methylbenzoic acid. These compounds exhibited significant antibacterial and antifungal activities. This suggests the potential use of 5-Chloro-4-methoxy-2-methylbenzoic acid in developing new antimicrobial agents (Kumar et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-4-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFTWOUIHLEZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methoxy-2-methylbenzoic acid

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